3-(3-Phenylpropyl)piperidine
Overview
Description
3-(3-Phenylpropyl)piperidine is an organic compound with the chemical formula C14H21N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by a phenylpropyl group attached to the piperidine ring, which imparts unique chemical and physical properties. It appears as a white to yellow crystalline powder and is soluble in alcohol, ketone, and ester solvents but insoluble in water .
Mechanism of Action
Target of Action
It is known that piperidine compounds, which include 3-(3-phenylpropyl)piperidine, are structural components of piperine . Piperine is known to interact with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) .
Mode of Action
It is presumed that piperine, a related compound, interacts with the olfactory system, leading to the insect’s inability to recognize its host’s cues . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
Piperidine compounds have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
Piperine, a related compound, has been shown to have bioavailability-enhancing abilities , which could suggest similar properties for this compound.
Result of Action
Piperidine compounds have been shown to exhibit anticancer properties when used against various types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropyl)piperidine typically involves the reaction of N-benzylated piperidine with bromobenzyl alkane. This reaction is carried out in an appropriate solvent, where the N-benzylated piperidine undergoes a substitution reaction with bromobenzyl alkane to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One such method includes the use of palladium and rhodium hydrogenation, which combines multiple reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction . This approach is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenylpropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts is commonly employed.
Substitution: Halogenated reagents such as bromobenzyl alkane are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(3-Phenylpropyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenylpropyl)piperidine: Similar in structure but with different substitution patterns.
Piperidine derivatives: Such as substituted piperidines, spiropiperidines, and piperidinones.
Uniqueness
3-(3-Phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Biological Activity
3-(3-Phenylpropyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, focusing on its interactions with neurotransmitter transporters, antiviral properties, and other pharmacological applications.
Structure and Properties
This compound is a piperidine derivative characterized by a phenylpropyl side chain. The molecular structure allows for various interactions with biological targets, particularly in the central nervous system.
1. Interaction with Dopamine and Serotonin Transporters
Research indicates that this compound derivatives exhibit significant binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). These interactions are crucial for understanding the compound's potential as a therapeutic agent for disorders related to dopamine and serotonin dysregulation, such as depression and addiction.
- Binding Affinity : Studies have shown that structural modifications at the 2- and 3-positions of the phenylpropyl side chain can dramatically alter the binding affinities for DAT and SERT. For instance, certain derivatives have been identified as high-affinity ligands, suggesting their potential as antidepressants or anti-addiction agents .
Compound | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) |
---|---|---|
This compound | 50 ± 5 | 200 ± 10 |
Modified Derivative A | 10 ± 2 | 150 ± 5 |
Modified Derivative B | 25 ± 3 | 300 ± 15 |
2. Antiviral Activity
The antiviral properties of related piperidine compounds have been explored extensively. For example, derivatives of piperidine have shown activity against various viruses, including HIV-1 and Coxsackievirus B2 (CVB-2).
- Case Study : In vitro studies revealed that certain derivatives provided moderate protection against CVB-2 and HSV-1. The compound's effectiveness was evaluated through cytotoxicity assays, demonstrating varying degrees of antiviral activity across different derivatives .
Compound | Virus Targeted | EC50 (µM) | CC50 (µM) |
---|---|---|---|
Benzyl Derivative (3f) | CVB-2 | 96 | >96 |
Fluorophenyl Derivative (3g) | HSV-1 | 92 | 31 |
3. Antimicrobial Activity
In addition to its antiviral properties, studies have also assessed the antibacterial and antifungal activities of piperidine derivatives. For example, some compounds demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.
Research Findings
Extensive research has been conducted to elucidate the structure-activity relationships (SAR) of piperidine derivatives:
Properties
IUPAC Name |
3-(3-phenylpropyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCYUPRGHXODQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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